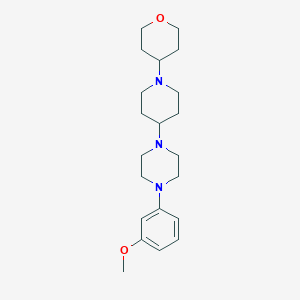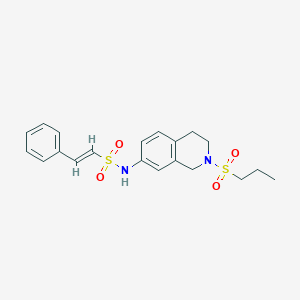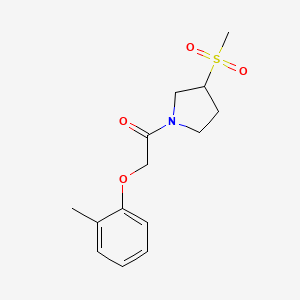
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, also known as MSPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Catalytic Applications
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, although not directly mentioned in the available literature, is structurally related to compounds involved in various synthetic and catalytic processes. For instance, organometallic complexes, such as those involving magnesium and zinc supported by N,O-bidentate ligands, have been synthesized and demonstrated to catalyze the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and l-lactide (l-LA) with high activity. These complexes highlight the potential of sulfur-containing organometallics in catalysis, particularly in polymer synthesis, which could extend to compounds like 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone in facilitating similar or related chemical transformations (Yang Wang et al., 2012).
Photochemical Applications
Compounds containing sulfonyl groups, similar to 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, have been utilized in photochemical studies. For example, alkyl and aryl sulfonyl p-pyridine ethanone oximes have been identified as efficient DNA photo-cleavage agents. These compounds, upon UV irradiation, generate sulfonyloxyl radicals that effectively cleave DNA under both aerobic and anaerobic conditions. This demonstrates the potential of sulfonyl-containing compounds in photochemical applications, including phototherapy and molecular biology research (N. Andreou et al., 2016).
Synthetic Utility in Medicinal Chemistry
The synthetic versatility of compounds structurally related to 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is also evident in medicinal chemistry. For instance, pyrrolidine-based catalysts have been employed in asymmetric Michael addition reactions, a key step in the synthesis of γ-nitro carbonyl compounds, which are important intermediates in the production of pharmaceuticals. This highlights the role of sulfonyl and pyrrolidine containing compounds in the synthesis of bioactive molecules, suggesting that 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone could have similar applications (Kamal N. Singh et al., 2013).
Photoinitiated Radical Reactions
The compound under discussion may find applications in photoinitiated radical reactions due to its structural features. For example, N-radical initiated cyclization involving the insertion of sulfur dioxide under photoinduced catalyst-free conditions has been demonstrated, leading to the formation of sulfonated 3,4-dihydro-2H-pyrroles. Such reactions, facilitated by compounds containing sulfonyl and pyrrolidine groups, could be exploited in the synthesis of complex heterocyclic structures, potentially applicable in materials science and pharmaceutical synthesis (R. Mao et al., 2017).
properties
IUPAC Name |
2-(2-methylphenoxy)-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-5-3-4-6-13(11)19-10-14(16)15-8-7-12(9-15)20(2,17)18/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDLAUIBQDXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

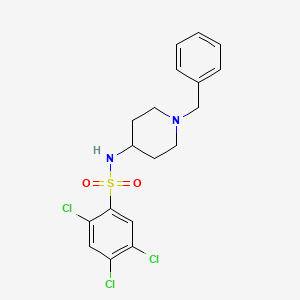
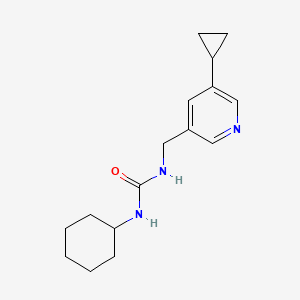
![3-(4-methoxybenzyl)-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2666288.png)
![1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde](/img/structure/B2666289.png)
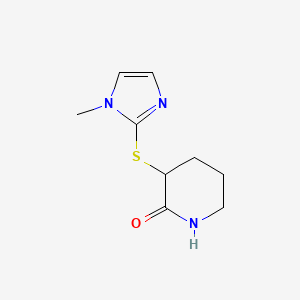
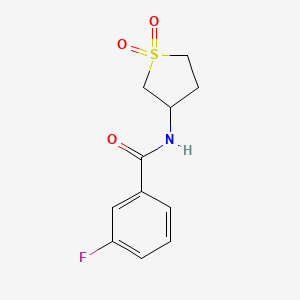
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2666293.png)
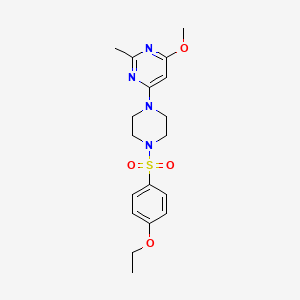
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/no-structure.png)

